Intrinsic Sympathomimetic Activity (ISA) Comparison
Penirolol, like other non-selective beta-blockers, may be differentiated by its Intrinsic Sympathomimetic Activity (ISA). While the specific ISA of penirolol has not been quantified in published studies, class-level analysis provides a critical framework for differentiation. ISA describes a partial agonist effect, where a beta-blocker can weakly stimulate the receptor while blocking stronger catecholamine binding [1]. This property directly impacts resting heart rate. For example, pindolol, a beta-blocker with moderate ISA, leads to a slight increase in resting heart rate when sympathetic tone is low, unlike propranolol (which lacks ISA) [2]. This class-level inference establishes that any potential ISA for penirolol would be a key differentiator from ISA-negative comparators like propranolol, timolol, or atenolol [3].
| Evidence Dimension | Intrinsic Sympathomimetic Activity (ISA) and Effect on Resting Heart Rate |
|---|---|
| Target Compound Data | Not quantified in published literature for penirolol. |
| Comparator Or Baseline | Pindolol (moderate ISA): leads to a slight increase in resting heart rate in supine position. Propranolol (no ISA): reduces resting heart rate. |
| Quantified Difference | Qualitative difference: presence of ISA leads to a lesser reduction or slight increase in resting heart rate compared to drugs without ISA. |
| Conditions | Healthy human volunteers, supine position [2]. |
Why This Matters
For procurement, understanding whether penirolol possesses ISA is critical for selecting the appropriate tool to study cardiac function without confounding bradycardic effects.
- [1] Aellig, W. H. (1977). Investigations with beta-adrenoceptor blocking drugs in healthy volunteers. Acta Medica Scandinavica, 211(S606), 71-75. View Source
- [2] Aellig, W. H. (1977). Investigations with beta-adrenoceptor blocking drugs in healthy volunteers. Acta Medica Scandinavica, 211(S606), 71-75. View Source
- [3] AMBOSS. (2024). Beta blockers. Knowledge Library. View Source
